molecular formula C8H6Cl2N2O B13124695 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one

2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one

Cat. No.: B13124695
M. Wt: 217.05 g/mol
InChI Key: COVOQJOFHIWADC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one depends on its specific interactions with molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A parent compound with similar structural features.

    2,4-Dichloroquinazoline: A related compound with different substitution patterns.

    6,7-Dihydroquinazolin-8(5H)-one: A similar compound without the chlorine substituents.

Uniqueness

2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-quinazolin-8-one

InChI

InChI=1S/C8H6Cl2N2O/c9-7-4-2-1-3-5(13)6(4)11-8(10)12-7/h1-3H2

InChI Key

COVOQJOFHIWADC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N=C2Cl)Cl

Origin of Product

United States

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